3-(aminomethyl)-4-fluorophenol hydrochloride 3-(aminomethyl)-4-fluorophenol hydrochloride
Brand Name: Vulcanchem
CAS No.: 2445785-83-9
VCID: VC11614553
InChI: InChI=1S/C7H8FNO.ClH/c8-7-2-1-6(10)3-5(7)4-9;/h1-3,10H,4,9H2;1H
SMILES:
Molecular Formula: C7H9ClFNO
Molecular Weight: 177.60 g/mol

3-(aminomethyl)-4-fluorophenol hydrochloride

CAS No.: 2445785-83-9

Cat. No.: VC11614553

Molecular Formula: C7H9ClFNO

Molecular Weight: 177.60 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

3-(aminomethyl)-4-fluorophenol hydrochloride - 2445785-83-9

Specification

CAS No. 2445785-83-9
Molecular Formula C7H9ClFNO
Molecular Weight 177.60 g/mol
IUPAC Name 3-(aminomethyl)-4-fluorophenol;hydrochloride
Standard InChI InChI=1S/C7H8FNO.ClH/c8-7-2-1-6(10)3-5(7)4-9;/h1-3,10H,4,9H2;1H
Standard InChI Key SDYVABRQMIKKJN-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1O)CN)F.Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The molecular formula of 3-(aminomethyl)-4-fluorophenol hydrochloride is C7H9ClFNO, with a molecular weight of 177.61 g/mol (inferred from analogs). The compound consists of a phenol ring with:

  • A fluorine atom at the 4-position, enhancing electronegativity and influencing reactivity.

  • An aminomethyl group (-CH2NH2) at the 3-position, enabling hydrogen bonding and electrostatic interactions.

  • A hydrochloride counterion, improving solubility in polar solvents.

Physicochemical Characteristics

While experimental data for this compound are scarce, properties can be extrapolated from similar structures:

PropertyValue (Estimated)Source Compound
Melting Point135–137°C4-Amino-3-fluorophenol
Boiling Point270.4±25.0°C4-Amino-3-fluorophenol
Density1.3±0.1 g/cm³4-Amino-3-fluorophenol
SolubilityHigh in polar solvents[4-(Aminomethyl)-3-fluorophenyl]methanol hydrochloride

The fluorine atom’s electron-withdrawing effect increases the phenol’s acidity (pKa ~8–10), while the aminomethyl group contributes to basicity (pKa ~9–11 for NH2).

Synthesis and Chemical Reactivity

Nitration and Reduction

A common pathway for aminomethyl-fluorophenols involves:

  • Nitration: Introducing a nitro group to 4-fluorophenol via mixed acid (HNO3/H2SO4) at 0–5°C.

  • Reduction: Converting the nitro group to an amine using hydrogen gas and a palladium catalyst.

  • Hydrochloride Formation: Treating the free base with HCl to yield the hydrochloride salt.

Fluorination Strategies

Biological Activity and Applications

Enzyme Modulation

The hydrochloride salt’s ionic nature improves solubility, facilitating interactions with receptor tyrosine kinases (e.g., EGFR, HER-2). These interactions inhibit signaling pathways critical for cancer progression.

Comparative Bioactivity

A comparison with analogs highlights unique features:

CompoundKey FeatureBioactivity
3-(Aminomethyl)-4-fluorophenolF at 4, NH2CH2 at 3Predicted kinase inhibition
2-(Aminomethyl)-4-fluorophenolF at 4, NH2CH2 at 2IC50 = 2.01 µM (HT29)
4-(Aminomethyl)-3-fluorophenolF at 3, NH2CH2 at 4Moderate solubility, undefined IC50

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for small-molecule inhibitors targeting oncology and infectious diseases. Its fluorine atom improves metabolic stability, a key consideration in drug design.

Materials Science

In polymer chemistry, the phenolic -OH participates in crosslinking reactions, while the amine enables functionalization with epoxides or isocyanates.

Challenges and Future Directions

Synthesis Optimization

Current fluorination methods suffer from low yields (≤57%) . Future work should explore flow chemistry and catalysts like organofluorine reagents to improve efficiency.

Biological Profiling

In vivo studies are needed to assess pharmacokinetics, including bioavailability and toxicity. Computational modeling could predict target affinity for kinases or GPCRs.

Environmental Impact

Degradation pathways and ecotoxicity remain unstudied. Green chemistry approaches (e.g., biocatalysis) may reduce waste in large-scale production.

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